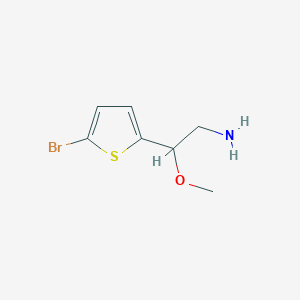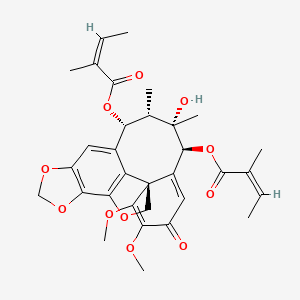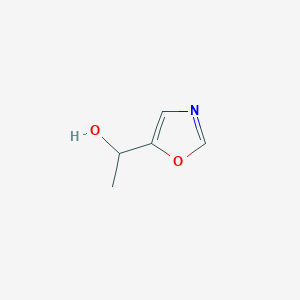
5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an iodine atom and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the iodination of a thiophene derivative followed by the formation of the oxadiazole ring. One common method includes the use of iodine and iodic acid in a mixture of acetic acid, water, carbon tetrachloride, and sulfuric acid . The resulting iodinated thiophene is then subjected to cyclization with appropriate reagents to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Electrophilic Substitution: The iodine atom on the thiophene ring can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens and Lewis acids can be used.
Nucleophilic Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to further halogenated derivatives, while nucleophilic substitution can introduce various functional groups onto the oxadiazole ring.
Wissenschaftliche Forschungsanwendungen
5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The iodine atom and oxadiazole ring can participate in various interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, which can influence the compound’s biological activity and material properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like 2,3,4,5-tetraiodothiophene and 3-hexylthiophene share structural similarities with 5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid.
Oxadiazole Derivatives: Compounds such as 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine are structurally related.
Uniqueness
The uniqueness of this compound lies in its combination of a thiophene ring with an iodine atom and an oxadiazole ring, which imparts distinct electronic and steric properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C7H3IN2O3S |
|---|---|
Molekulargewicht |
322.08 g/mol |
IUPAC-Name |
5-(5-iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H3IN2O3S/c8-4-1-3(2-14-4)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12) |
InChI-Schlüssel |
SAPPYKVVPWFZIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1C2=NC(=NO2)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13309733.png)



![2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid](/img/structure/B13309744.png)

![N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride](/img/structure/B13309757.png)
![6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B13309766.png)

![4,4-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B13309776.png)

